2-(Cyclohexyloxy)methylphenylboronic acid
Overview
Description
2-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative that has garnered significant interest in scientific research due to its versatile applications. This compound is characterized by the presence of a cyclohexyloxy group attached to a methylphenylboronic acid structure, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-(Cyclohexyloxy)methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent necessary for the transmetalation process .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is particularly valuable in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound may be stable and effective under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)methylphenylboronic acid typically involves the reaction of 2-(Cyclohexyloxy)methylphenyl halide with a boronic acid derivative under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, boronate esters, and various functionalized aromatic compounds .
Scientific Research Applications
2-(Cyclohexyloxy)methylphenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
2-(Cyclohexyloxy)methylphenylboronic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial and electronic characteristics, such as in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
2-(Cyclohexyloxy)methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H17B O3
- Molecular Weight : 231.09 g/mol
- Structure : The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group, which is crucial for its biological interactions.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to bind to polyhydroxy compounds. This interaction can modulate enzyme activities and influence signaling pathways within cells. The following mechanisms have been identified:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with their active sites.
- Regulation of Protein Interactions : By binding to glycoproteins and polysaccharides, these compounds can alter protein-protein interactions critical for cellular functions.
- Drug Delivery Systems : Their ability to form complexes with biomolecules makes them suitable candidates for targeted drug delivery applications.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Research indicates that boronic acids can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antiviral Properties : Preliminary investigations have shown potential antiviral activity, possibly through the inhibition of viral entry or replication.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various boronic acid derivatives, including this compound. The compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to the inhibition of key metabolic enzymes involved in nucleotide synthesis.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory potential of boronic acids in a murine model of acute inflammation. Treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[2-(cyclohexyloxymethyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h4-6,9,12,15-16H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYIOPJVQWODB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2CCCCC2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461287 | |
Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498574-67-7 | |
Record name | 2-(CYCLOHEXYLOXY)METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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